4-Pyridinemethanol
Overview
Description
4-Pyridinemethanol, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49167. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Resolution and Kinetic Modeling
4-Pyridinemethanol, particularly its derivative (R,S)-α-methyl-4-pyridinemethanol, plays a crucial role in the pharmaceutical industry as an intermediate. Its significance in forming spiral structures and serving as a chiral auxiliary compound is noted. Studies have optimized the kinetic resolution and transesterification mechanism using specific catalysts like Novozym 435, demonstrating the compound's relevance in biochemical engineering (Magadum & Yadav, 2017).
Hydrogen Bonding and Density Functional Theory Study
Density Functional Theory (DFT) studies have explored the hydrogen bonds between this compound and water, revealing significant insights into the chemical interactions and structural geometries. This research underscores the importance of this compound in understanding molecular interactions and bond formations (Li et al., 2008).
Volumetric Properties in Aqueous Solutions
The volumetric properties of this compound in aqueous media have been investigated, focusing on the compound's interactions and effects on volume changes. These studies are significant for understanding the compound's behavior in solutions and its potential applications in material science (Kul et al., 2013).
Photocatalytic Applications
This compound has been utilized in photocatalytic processes, particularly in the synthesis of vitamin B3. This application highlights the compound's role in environmentally friendly and efficient chemical synthesis processes (Yurdakal et al., 2017).
Catalytic Hydrogenation Techniques
Studies on the catalytic hydrogenation of this compound derivatives provide insights into efficient reaction techniques and yield optimization. This research is essential for industrial applications, particularly in synthesizing specific pharmaceutical intermediates (Li Jian-jun, 2006).
Degradation Mechanisms in Water Treatment
Research has also been conducted on the degradation mechanisms of pyridine derivatives like this compound in water treatment processes. Understanding these mechanisms is crucial for environmental sciences and the development of effective water purification methods (Yang Li et al., 2017).
Safety and Hazards
Future Directions
4-Pyridinemethanol is widely used for the preparation of coordination compounds with antibacterial, antifungal, and anticancer activities . It is also used for model prebiotic synthesis . More recently, it has been used in the synthesis of phosphazene-based ionic liquid, as well as for electron transporting materials in perovskite solar cells . Therefore, it is recognized as a significant target in the fields of medicine, pharmaceuticals, and material chemistry .
Mechanism of Action
Target of Action
4-Pyridinemethanol is a chemical compound with the formula C6H7NO . It is well known as an important pharmaceutical intermediate and chemical raw material
Mode of Action
It is synthesized by the electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell . The specific interactions of this compound with its potential biological targets, and the resulting changes, are areas for future research.
Properties
IUPAC Name |
pyridin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMBWNZJOQBTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870638 | |
Record name | 4-Pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-95-8 | |
Record name | 4-Pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PYRIDINEMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-PYRIDINEMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinemethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-pyridylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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